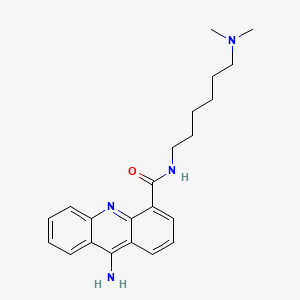
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide is a synthetic compound belonging to the acridine family Acridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with acridine-4-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using a suitable amine, such as 6-(dimethylamino)hexylamine, under dehydrating conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 9th position of the acridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the electrophile used.
Scientific Research Applications
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its ability to intercalate with DNA.
Biology: Employed in studies of DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through intercalation with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The molecular targets include the DNA double helix, and the pathways involved are those related to DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
- 9-Amino-N-(2-(dimethylamino)ethyl)-acridine-4-carboxamide
- 9-Amino-N-(2-(dimethylamino)butyl)-acridine-4-carboxamide
- 5-F-9-Amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide
Uniqueness
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide is unique due to its specific hexyl chain, which may influence its interaction with biological molecules and its overall pharmacokinetic properties. This structural variation can lead to differences in its biological activity and potential therapeutic applications compared to its analogs.
Properties
CAS No. |
91549-81-4 |
|---|---|
Molecular Formula |
C22H28N4O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
9-amino-N-[6-(dimethylamino)hexyl]acridine-4-carboxamide |
InChI |
InChI=1S/C22H28N4O/c1-26(2)15-8-4-3-7-14-24-22(27)18-12-9-11-17-20(23)16-10-5-6-13-19(16)25-21(17)18/h5-6,9-13H,3-4,7-8,14-15H2,1-2H3,(H2,23,25)(H,24,27) |
InChI Key |
YAJCQYQEJHREEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















